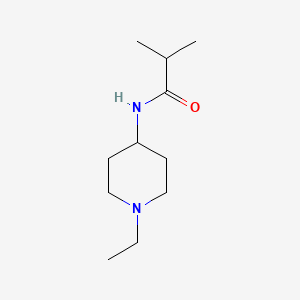
N-(1-ethyl-4-piperidinyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-4-piperidinyl)-2-methylpropanamide, also known as N-ethyl-4-methylpipradrol (NEMP), is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the 1950s and has since been used in scientific research to study the mechanism of action and physiological effects of stimulants.
Wirkmechanismus
The mechanism of action of NEMP involves the inhibition of the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and arousal. By blocking the reuptake of these neurotransmitters, NEMP increases their concentration in the synaptic cleft, leading to increased activation of their respective receptors and a subsequent increase in their physiological effects.
Biochemical and Physiological Effects:
NEMP has been found to have a number of biochemical and physiological effects, including increased wakefulness and alertness, improved cognitive function, and enhanced physical performance. It has also been shown to increase heart rate and blood pressure, and to have a potential for inducing seizures at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NEMP in lab experiments is its relatively low potential for abuse and addiction compared to other stimulants. This makes it a safer and more ethical choice for studying the physiological effects of stimulants. However, one limitation of using NEMP is its potential for inducing seizures at high doses, which can be dangerous and difficult to control in a lab setting.
Zukünftige Richtungen
There are several future directions for the study of NEMP and related compounds. One area of research is the development of new stimulants with improved therapeutic properties and reduced potential for abuse and addiction. Another area of research is the investigation of the long-term effects of NEMP on the brain and other physiological systems. Finally, there is a need for more research on the potential therapeutic uses of NEMP and related compounds, particularly in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Synthesemethoden
The synthesis of NEMP involves the reaction between 1-ethyl-4-piperidone and 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
NEMP has been used in scientific research to study the mechanism of action and physiological effects of stimulants. It has been found to have similar effects to other stimulants such as amphetamines and cocaine, but with a lower potential for abuse and addiction. NEMP has also been used as a model compound for the development of new stimulants with improved therapeutic properties.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-13-7-5-10(6-8-13)12-11(14)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZLHJRKSDTYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)


![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)

![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)